A Comprehensive Technical Guide to 2-Amino-9,9-dimethylfluorene
A Comprehensive Technical Guide to 2-Amino-9,9-dimethylfluorene
This technical guide provides an in-depth overview of 2-Amino-9,9-dimethylfluorene, a versatile organic compound with significant applications in materials science and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and various applications.
Core Compound Identification
2-Amino-9,9-dimethylfluorene is an organic compound featuring a fluorene (B118485) backbone with two methyl groups at the 9-position and an amino group at the 2-position.[1] This structure imparts unique electronic and photophysical properties, making it a valuable intermediate in various fields.[2]
| Identifier | Value |
| CAS Number | 108714-73-4[1][3][4][5][6][7] |
| IUPAC Name | 9,9-dimethyl-9H-fluoren-2-amine[8] |
| Molecular Formula | C₁₅H₁₅N[3][4][5][7] |
| Synonyms | 9H-Fluoren-2-amine, 9,9-dimethyl-; 9,9-Dimethyl-9H-fluoren-2-amine; 2-Amino-9,9'-Dimethylfluorene[1][7] |
Physicochemical Properties
The compound's properties, such as its high thermal stability and fluorescence potential, make it a compound of interest for various applications.[1][3]
| Property | Value |
| Molecular Weight | 209.29 g/mol [3][4][5][7] |
| Appearance | Off-white to light yellow or green solid/powder/crystal[3][6][9][10][11] |
| Melting Point | 166 - 170 °C[3][7][9][10][11][12] |
| Boiling Point | 374.2 ± 21.0 °C (Predicted)[7][12] |
| Density | 1.11 g/cm³[3] |
| Purity | ≥98% or >99.0% (HPLC)[1][3][4][9][10][11] |
| pKa | 4.35 ± 0.40 (Predicted)[7][12] |
| Storage Conditions | Store at 0-8 °C or room temperature in a dark, inert atmosphere[3][7][12] |
Applications in Research and Development
2-Amino-9,9-dimethylfluorene is a crucial building block in several advanced technology sectors. Its robust fluorene backbone and reactive amino group allow for its use in a wide range of applications.[2][3]
-
Organic Electronics: The compound is a key precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics, where it contributes to enhanced device efficiency and performance.[1][2][3]
-
Pharmaceutical Research: It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Researchers utilize it to construct complex molecules designed to target specific biological pathways, opening avenues for new therapeutic agents.[2][3]
-
Fluorescent Dyes and Probes: The compound is used to synthesize fluorescent dyes and probes essential for biological imaging and diagnostics.[2][3] These probes are valuable in biochemical applications for visualizing and tracking cellular processes.[3]
-
Advanced Polymers: It is incorporated into polymer matrices to improve their mechanical properties and thermal stability, which is beneficial for the packaging and automotive industries.[3]
-
Environmental Monitoring: This chemical is used in the synthesis of sensors for detecting environmental pollutants.[3]
Experimental Protocols: Synthesis
A common method for the synthesis of 2-Amino-9,9-dimethylfluorene is through the reduction of its nitro precursor, 2-nitro-9,9-dimethylfluorene.[6]
Objective: To synthesize 9,9-dimethyl-9H-fluoren-2-amine from 2-nitro-9,9-dimethylfluorene.
Materials:
-
2-nitro-9,9-dimethylfluorene (100.0 mmol, 23.9 g)
-
10% Palladium on activated carbon (Pd/C) catalyst (0.5 g)
-
Ethanol (B145695) (500 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Suspend 23.9 g of 2-nitro-9,9-dimethylfluorene and 0.5 g of 10% Pd/C catalyst in 500 mL of ethanol in a suitable reaction vessel.[6]
-
Stir the suspension under a hydrogen atmosphere for 24 hours.[6]
-
Upon completion of the reaction, remove the catalyst by filtration.[6]
-
Concentrate the filtrate under reduced pressure.[6]
-
Purify the resulting residue by column chromatography to yield the final product.[6]
Expected Yield: 16.9 g of 9,9-dimethyl-9H-fluoren-2-amine as a light yellow solid (81% yield). The structure can be confirmed by high-resolution mass spectrometry.[6]
Safety and Handling
2-Amino-9,9-dimethylfluorene should be handled with care. It may pose health risks if inhaled or ingested, and appropriate personal protective equipment should be used in a laboratory setting.[1] Store the compound in a dark, inert atmosphere.[7][12]
Conclusion
2-Amino-9,9-dimethylfluorene is a high-value chemical intermediate with a diverse and expanding range of applications. Its unique structural and chemical properties make it indispensable for innovation in organic electronics, pharmaceutical development, and materials science. The synthesis protocol provided offers a reliable method for its preparation, enabling further research and application development.
References
- 1. CAS 108714-73-4: 2-Amino-9,9-dimethylfluorene | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. esdchem.com.tr [esdchem.com.tr]
- 5. esdchem.com.tr [esdchem.com.tr]
- 6. 2-Amino-9,9-dimethylfluorene | 108714-73-4 [chemicalbook.com]
- 7. 2-Amino-9,9-dimethylfluorene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2-Amino-9,9-dimethylfluorene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 9. 2-Amino-9,9-dimethylfluorene | 108714-73-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 2-Amino-9,9-dimethylfluorene | 108714-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 2-Amino-9,9-dimethylfluorene | 108714-73-4 | TCI EUROPE N.V. [tcichemicals.com]
- 12. Cas 108714-73-4,2-Amino-9,9-dimethylfluorene | lookchem [lookchem.com]
